molecular formula C10H20O B15274704 2-(2-Methylbutan-2-yl)cyclopentan-1-ol

2-(2-Methylbutan-2-yl)cyclopentan-1-ol

Cat. No.: B15274704
M. Wt: 156.26 g/mol
InChI Key: KHMJDXKBICWFNH-UHFFFAOYSA-N
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Description

2-(2-Methylbutan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative with a branched alkyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Strong acids such as sulfuric acid or hydrochloric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbutan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives or carboxylic acids

    Reduction: Various alcohols or hydrocarbons

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

2-(2-Methylbutan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylbutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl group can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-2-ol: A structurally similar compound with a different ring structure.

    Cyclopentanol: The parent compound without the branched alkyl group.

    2-Cyclopenten-1-ol: A related compound with a double bond in the ring.

Uniqueness

2-(2-Methylbutan-2-yl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and a branched alkyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2-methylbutan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H20O/c1-4-10(2,3)8-6-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3

InChI Key

KHMJDXKBICWFNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCCC1O

Origin of Product

United States

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